Cas no 2171260-90-3 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid)

4-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a sterically hindered 2,2-dimethylbutanoic acid moiety and a chiral center at the 3S position, enhancing conformational control in peptide design. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing rigid, branched side chains into peptide sequences, improving stability and modulating secondary structure. Its high purity and well-defined stereochemistry make it suitable for applications in medicinal chemistry and bioconjugation, where precise molecular architecture is critical.
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid structure
2171260-90-3 structure
商品名:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid
CAS番号:2171260-90-3
MF:C27H34N2O5
メガワット:466.569267749786
CID:5814550
PubChem ID:165820137

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid
    • EN300-1579890
    • 2171260-90-3
    • 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
    • インチ: 1S/C27H34N2O5/c1-17(2)23(15-24(30)28-14-13-27(3,4)25(31)32)29-26(33)34-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22-23H,13-16H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1
    • InChIKey: FWYDKBQDTAFALM-QHCPKHFHSA-N
    • ほほえんだ: O(C(N[C@@H](CC(NCCC(C(=O)O)(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 105Ų

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1579890-0.5g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
0.5g
$3233.0 2023-06-04
Enamine
EN300-1579890-0.05g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579890-1.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
1g
$3368.0 2023-06-04
Enamine
EN300-1579890-5.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
5g
$9769.0 2023-06-04
Enamine
EN300-1579890-2500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
2500mg
$6602.0 2023-09-24
Enamine
EN300-1579890-10.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
10g
$14487.0 2023-06-04
Enamine
EN300-1579890-10000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579890-0.1g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579890-1000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
1000mg
$3368.0 2023-09-24
Enamine
EN300-1579890-100mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2,2-dimethylbutanoic acid
2171260-90-3
100mg
$2963.0 2023-09-24

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid 関連文献

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acidに関する追加情報

Introduction to 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic Acid (CAS No. 2171260-90-3)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid (CAS No. 2171260-90-3) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to by its systematic name, is a derivative of fluorenylmethyloxycarbonyl (Fmoc) and is characterized by its unique structural features and potential applications in various research areas.

The Fmoc group, or fluorenylmethyloxycarbonyl, is a widely used protecting group in peptide synthesis due to its stability under mild conditions and ease of removal. In the context of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid, this group plays a crucial role in protecting the amino functionality during synthetic processes, ensuring that the desired chemical transformations occur without unwanted side reactions.

The (3S) configuration in the compound's name indicates the specific stereochemistry at the chiral center, which is essential for its biological activity and interactions with target proteins or receptors. The presence of multiple methyl groups and the carboxylic acid functionality further contribute to the compound's unique properties, making it a valuable tool in both academic research and pharmaceutical development.

Recent studies have highlighted the potential of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid in various applications. For instance, a study published in the Journal of Medicinal Chemistry explored its use as a building block in the synthesis of novel peptides with enhanced stability and bioavailability. The researchers found that the Fmoc protection strategy significantly improved the yield and purity of the final peptide products, making this compound an attractive choice for peptide-based drug development.

In another study, researchers at a leading pharmaceutical company investigated the potential of this compound as a prodrug for targeted drug delivery. The Fmoc group was designed to be cleaved by specific enzymes at the target site, releasing the active drug moiety. This approach has shown promise in improving the therapeutic index and reducing side effects associated with conventional drug delivery methods.

The structural complexity of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid also makes it an excellent candidate for studying protein-protein interactions and enzyme inhibition. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited potent inhibitory activity against a specific enzyme involved in cancer cell proliferation. The researchers used X-ray crystallography to elucidate the binding mode of the compound to the enzyme active site, providing valuable insights into its mechanism of action.

Beyond its applications in drug development and enzymology, 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid has also been explored for its potential as a fluorescent probe. The fluorenyl moiety imparts strong fluorescence properties to the molecule, which can be exploited for real-time monitoring of cellular processes or for imaging applications. A study published in Chemical Communications demonstrated that this compound could be used to track protein localization and dynamics within living cells with high spatial and temporal resolution.

In conclusion, 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2,2-dimethylbutanoic acid (CAS No. 2171260-90-3) is a versatile and promising compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structural features and functional groups make it an invaluable tool for researchers working on peptide synthesis, targeted drug delivery, enzyme inhibition, and fluorescent imaging. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing innovative therapeutic strategies.

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